molecular formula C18H13BrN2O4S2 B6123159 4-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B6123159
M. Wt: 465.3 g/mol
InChI Key: SEEZSHQJYHZXAG-DHDCSXOGSA-N
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Description

This compound is a rhodanine-based derivative characterized by a 4-bromobenzamide group attached to a thiazolidinone core substituted with a 4-hydroxy-3-methoxybenzylidene moiety. Its structure features a conjugated system with a (5Z)-configuration, critical for maintaining planarity and electronic interactions . Synthesized via condensation and coupling reactions, it has been characterized using NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4-bromo-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S2/c1-25-14-8-10(2-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-3-5-12(19)6-4-11/h2-9,22H,1H3,(H,20,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZSHQJYHZXAG-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation reaction of 4-bromo-N-(4-hydroxy-3-methoxybenzylidene)benzamide with 2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2.1.1. Substituents on the Benzamide/Benzylidene Moieties
  • 4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) Structure: Replaces bromobenzamide with a benzoic acid group. Properties: Higher yield (84.5%) and melting point (217–219°C) compared to the target compound. The carboxylic acid group enhances solubility but may reduce membrane permeability .
  • [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Structure: Dibromo and ethoxy substituents on the benzyl group; acetic acid side chain. Biological Activity: Binds to the Beta sliding clamp protein (binding energy: -5.7 kcal/mol) in Xanthomonas oryzae, inhibiting DNA replication . Key Difference: The dibromo substitution and acetic acid group confer distinct steric and electronic effects compared to the mono-bromo benzamide target compound.
2.1.2. Halogen Variation
  • 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide Structure: Chlorine replaces bromine; propoxy group on the benzylidene.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Trends Key Functional Groups
Target compound Not reported Not given Likely low (bromine) Bromobenzamide, methoxy, hydroxy
3d 217–219 84.5 Moderate (carboxylic acid) Benzoic acid
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-...]acetic acid Not reported Not given Low (dibromo, hydrophobic groups) Dibromo, acetic acid
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide derivatives 190–205 39–84 Variable (depends on substituents) Methylphenyl, acetamide

Key Research Findings and Implications

  • Substituent Effects : Bromine and chlorine enhance target affinity through halogen bonding, while polar groups (e.g., carboxylic acid) improve solubility at the cost of permeability .
  • Biological Targets : The 4-hydroxy-3-methoxybenzylidene moiety is critical for aldose reductase inhibition, whereas dibromo substitutions are effective against bacterial proteins .
  • Unanswered Questions : The target compound’s exact biological targets and pharmacokinetic profile (e.g., bioavailability, toxicity) remain unstudied.

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